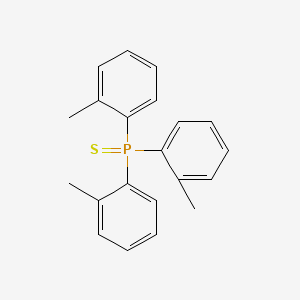

Phosphine sulfide, tris(2-methylphenyl)-

Description

Significance and Research Context of Organophosphorus Chalcogenides

Organophosphorus chalcogenides are compounds containing a phosphorus-chalcogen bond, where the chalcogen is typically oxygen, sulfur, selenium, or tellurium. researchgate.net Historically, the chemistry of this class was dominated by sulfur-containing compounds; however, research into selenium and tellurium analogs has expanded significantly, revealing unique properties and applications. researchgate.net

The significance of these compounds is rooted in their diverse applications. They are crucial as synthetic intermediates, ligands for transition metal catalysis, and as building blocks for functional materials. researchgate.net For instance, poly(arylene ether phosphine (B1218219) oxide)s can be converted to their corresponding poly(arylene ether phosphine sulfide)s via sulfurization, yielding materials with high refractive indices. researchgate.net The oxidation of phosphines with sulfur and selenium is a well-established method for preparing these chalcogenides. researchgate.net The resulting phosphine selenides are particularly useful for probing the electronic properties of the parent phosphines through the analysis of phosphorus-selenium coupling constants. researchgate.net Research in this area continues to uncover novel structures and reactivities, highlighting the impact of chalcogen chemistry across many scientific disciplines. researchgate.net

Overview of Arylphosphine Sulfides and Their Role in Chemical Science

Arylphosphine sulfides are a subclass of organophosphorus chalcogenides where the phosphorus atom is bonded to at least one aryl group. These compounds, including Tris(2-methylphenyl)phosphine sulfide (B99878), are pentavalent derivatives of organophosphines. researchgate.net They are noted for their stability toward oxidation, which makes them excellent synthetic intermediates. researchgate.net Often, a phosphine is converted to its corresponding sulfide for easier handling, purification, or storage before being reduced back to the phosphine when needed. chemicalbook.com For example, Tris(2-methylphenyl)phosphine sulfide can be reduced to Tri(o-tolyl)phosphine using sodium metal in toluene (B28343). chemicalbook.com

Beyond their role as protected analogs, phosphine sulfides have emerged as important molecules in their own right. researchgate.net Their applications are varied and impactful:

Functional Materials: As mentioned, they are precursors to polymers with desirable optical properties. researchgate.net

Ligands in Catalysis: The thiophosphinyl group (P=S) can influence the electronic and steric properties of a ligand, which in turn affects the activity and selectivity of a metal catalyst. researchgate.net Gold(I) complexes of phosphine sulfides have been synthesized and characterized, demonstrating their utility in coordination chemistry. researchgate.net

Extractants: Certain phosphine sulfides are highly effective in extracting and separating metal ions. The commercial extractant Cyanex 471x, which contains tri-isobutyl phosphine sulfide, is used in hydrometallurgy to recover valuable metals like palladium, gold, and silver. nih.gov

Organocatalysts: The unique reactivity of the P=S bond allows some phosphine sulfides to act as catalysts in organic transformations. researchgate.net

The synthesis of arylphosphine sulfides can be achieved through several routes. The most direct method is the reaction of a tertiary phosphine with elemental sulfur. nih.govbritannica.com Alternatively, they can be prepared from the corresponding phosphine oxides using a thionation agent like Lawesson's reagent. organic-chemistry.org This versatility in synthesis and application ensures that arylphosphine sulfides remain a subject of active research in chemical science. researchgate.net

Table 2: Summary of Arylphosphine Sulfide Applications

| Application Area | Description | Reference |

|---|---|---|

| Synthetic Intermediates | Used as stable, protected forms of organophosphines due to their resistance to oxidation. | researchgate.net |

| Functional Materials | Serve as precursors for polymers, such as poly(arylene ether phosphine sulfide)s, with high refractive indices. | researchgate.net |

| Catalysis | Act as ligands for transition metals (e.g., gold complexes) and as organocatalysts. | researchgate.net |

| Hydrometallurgy | Employed as commercial extractants (e.g., Cyanex 471x) for the separation of precious and heavy metals. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

6163-61-7 |

|---|---|

Molecular Formula |

C21H21PS |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tris(2-methylphenyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C21H21PS/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |

InChI Key |

JSFLCVGSTFLMBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Tris 2 Methylphenyl Phosphine Sulfide

Direct Sulfurization of Tris(2-methylphenyl)phosphine

The most straightforward method for preparing tris(2-methylphenyl)phosphine sulfide (B99878) is the direct reaction of the parent phosphine (B1218219), tris(2-methylphenyl)phosphine, with a sulfur source. This reaction is an oxidation of the phosphorus(III) center to a phosphorus(V) center.

The direct reaction of a tertiary phosphine with elemental sulfur is often exothermic and proceeds rapidly. For analogous compounds like triphenylphosphine (B44618), the reaction with a stoichiometric amount of elemental sulfur (S₈) in a suitable solvent can be complete in under a minute at room temperature with simple agitation. mdpi.com The reaction progress is often visible, with the dissolution of the starting materials followed by the precipitation of the phosphine sulfide product. mdpi.com While high temperatures can be used, modern methods have focused on achieving rapid conversion at room temperature. mdpi.com For instance, techniques like using a rotary ball mill have been applied to shorten reaction times for solvent-free conditions, although solvent is still required for product extraction. mdpi.com

Elemental sulfur is the most common and direct reagent for the sulfurization of phosphines. mdpi.com The reaction stoichiometry is typically equimolar between the phosphine and sulfur atoms. mdpi.com Other sulfur-containing compounds can also act as sulfur donors. mdpi.com

The choice of solvent can influence the reaction rate and ease of product isolation. Common laboratory solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and toluene (B28343) are all effective for this transformation. mdpi.com The reaction mixture often becomes homogeneous briefly before the less soluble phosphine sulfide product precipitates, allowing for simple isolation by filtration. mdpi.com The purity of the product can be readily confirmed by techniques like ³¹P NMR spectroscopy, which shows a characteristic downfield shift for the phosphine sulfide compared to the starting phosphine. mdpi.com

Table 1: Conditions for Direct Sulfurization of Triphenylphosphine (analogue to Tris(2-methylphenyl)phosphine)

| Reagent | Solvent | Method | Time | Yield | Reference |

|---|---|---|---|---|---|

| Elemental Sulfur (S₈) | CH₂Cl₂ | Vortex mixing | 40 s | 88% | mdpi.com |

| Elemental Sulfur (S₈) | Toluene | Shaking | < 1 min | High | mdpi.com |

| Elemental Sulfur (S₈) | None | Rotary Ball Mill | 4 h | High | mdpi.com |

Alternative Synthetic Routes to Arylphosphine Sulfides

Beyond direct sulfurization of the corresponding phosphine, several other methodologies exist for the synthesis of arylphosphine sulfides.

One significant alternative involves the thionation of the corresponding phosphine oxide. Reagents like Lawesson's reagent are effective for converting the P=O bond of an α,β-unsaturated phosphine oxide to a P=S bond, a reaction that demonstrates broad substrate scope and tolerance for various functional groups. organic-chemistry.org

Another versatile approach starts from H-phosphinates. This method involves a one-pot synthesis where the H-phosphinate is treated with an organometallic nucleophile, followed by quenching the intermediate with elemental sulfur to yield the thiophosphinic acid. organic-chemistry.org This strategy is also applicable to the preparation of chiral phosphorus organocatalysts. organic-chemistry.org

More recently, novel methods have been developed that bypass traditional precursors. For example, arylphosphines can be synthesized directly from inorganic phosphorus salts like [TBA][H₂PO₄]. researchgate.net This involves activation, reduction with a silane, and palladium-catalyzed coupling with an aryl halide. researchgate.net The resulting arylphosphine can then be sulfurized as described in section 2.1. This pathway is significant as it avoids the use of hazardous P₄ allotropes. researchgate.net

Stereoselective Synthesis Approaches for P-Chiral Phosphine Sulfides

The synthesis of enantiomerically pure P-chiral phosphine sulfides is of great interest for their application in asymmetric catalysis. The primary strategy involves the synthesis of a P-chiral precursor, which is then converted to the phosphine sulfide in a stereospecific manner.

Secondary phosphine oxides (SPOs) are key precursors due to their bench stability and the stereospecific nature of their P-H bond functionalization. nih.gov The synthesis of P-chiral SPOs often relies on the nucleophilic substitution of enantiopure H-phosphinates, using chiral auxiliaries like menthol (B31143). nih.gov Once the P-chiral SPO is obtained, it can be converted to the corresponding P-chiral tertiary phosphine oxide via reactions such as the Michaelis–Becker reaction (alkylation of the metalated SPO). nih.gov The resulting chiral phosphine oxide can then be thionated, often with retention of configuration, to produce the P-chiral phosphine sulfide.

Another approach involves the resolution of racemic secondary phosphine oxides. Chiral resolving agents, such as TADDOL derivatives, have been successfully used to separate enantiomers of various diaryl- and alkyl-phenylphosphine oxides. acs.org The separated, enantiopure SPOs are then valuable starting materials for stereospecific transformations into chiral tertiary phosphine oxides and, subsequently, phosphine sulfides. acs.org

Table 2: Key Strategies for P-Chiral Phosphine Sulfide Synthesis

| Strategy | Key Precursor | Method | Key Features | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Enantiopure H-phosphinate | Nucleophilic substitution | Uses auxiliaries like menthol to direct stereochemistry. | nih.gov |

| Asymmetric Oxidation | Racemic Phosphine | Dynamic resolution under Appel conditions | Can produce highly enantioenriched phosphine oxides. | acs.org |

| Racemate Resolution | Racemic Secondary Phosphine Oxide (SPO) | Classical resolution with chiral agents (e.g., TADDOL) | Allows for the separation of SPO enantiomers. | acs.org |

Derivatization and Functionalization of Tris(2-methylphenyl)phosphine Sulfide

Tris(2-methylphenyl)phosphine sulfide is not only a synthetic target but also a stable intermediate that can be functionalized or derivatized. A primary reaction is its reduction back to the parent phosphine, tris(2-methylphenyl)phosphine. This can be achieved by reacting the phosphine sulfide with a reducing agent, such as sodium metal in toluene at elevated temperatures, to afford the phosphine in high yield. chemicalbook.com This reduction is a crucial step if the phosphine itself is the desired product, for instance, for use as a ligand in catalysis. wikipedia.orgsigmaaldrich.com

While direct derivatization of the intact tris(2-methylphenyl)phosphine sulfide is less common, related phosphonium (B103445) compounds are widely used as derivatizing reagents. For example, tris(trimethoxyphenyl)phosphonium (TMPP) reagents are synthesized to react with amines and carboxylic acids to enhance their detection in mass spectrometry. researchgate.net Similar principles could potentially be applied to functionalized analogues of tris(2-methylphenyl)phosphine sulfide. Furthermore, the sulfide itself can be seen as a protected form of the phosphine, which is more resistant to oxidation. wikipedia.org

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Tris(2-methylphenyl)phosphine Sulfide (B99878) and Its Derivatives

Theoretical studies using the PM3 semiempirical method have been conducted to determine the conformational preferences of tris(o-tolyl)phosphine sulfide. researchgate.net These calculations suggest that the most stable rotamer of the molecule features two of the o-methyl groups positioned near the phosphorus lone pair, a conformation driven by the steric interactions of the bulky tolyl groups. researchgate.net

Table 1: Crystallographic Data for a Related Phosphine (B1218219) Sulfide Derivative

| Parameter | Tris(4-methylphenyl)phosphine sulfide |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.45 |

| b (Å) | 10.23 |

| c (Å) | 14.67 |

| β (°) | 105.6 |

Data sourced from reference

The geometry around the central phosphorus atom in phosphine sulfides is typically a distorted tetrahedron. In tris(tert-butyl)phosphine sulfide, the C-P-S and C-P-C bond angles are very close to the ideal tetrahedral angle, at 109.31° and 109.63° respectively. nih.gov The P-C bond length in this molecule is 1.899 Å. nih.gov

The phosphorus-sulfur (P-S) bond is a key feature of this class of compounds. Theoretical calculations and experimental data on related compounds indicate that the P-S bond length is influenced by the electronic and steric nature of the substituents on the phosphorus atom. For instance, in the diiodine adduct of triphenylphosphine (B44618) sulfide, the S-I bond distance is 2.753 Å, and the I-I distance is 2.823 Å, indicating a charge-transfer interaction. rsc.org The inherent P=S bond dissociation energy for tris(4-methylphenyl)phosphine sulfide is reported to be 265 kJ/mol.

Table 2: Bond Parameters for a Related Phosphine Sulfide

| Compound | Bond/Angle | Value |

|---|---|---|

| Tris(tert-butyl)phosphine sulfide | C-P-S Angle | 109.31 (12)° |

| C-P-C Angle | 109.63 (12)° | |

| P-C Bond Length | 1.899 (4) Å |

Data sourced from reference nih.gov

Spectroscopic Investigations for Elucidating Molecular Architecture

Spectroscopic methods are powerful tools for probing the molecular structure of tris(2-methylphenyl)phosphine sulfide, providing data on the electronic environment of the nuclei and the nature of the chemical bonds.

NMR spectroscopy is particularly informative for phosphorus-containing compounds.

³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the coordination and electronic environment of the phosphorus atom. For phosphine sulfides, the chemical shifts are typically found in a downfield region compared to the corresponding phosphines. youtube.com For example, the ³¹P NMR signal for tris(4-methylphenyl)phosphine sulfide appears as a singlet at δ = 45.2 ppm, a significant shift from the parent phosphine's signal at -6 ppm. The chemical shift anisotropy for phosphine sulfides generally falls within the range of 80-180 ppm. cdnsciencepub.com

¹H NMR: The ¹H NMR spectrum of tris(2-methylphenyl)phosphine sulfide is expected to show characteristic signals for the aromatic and methyl protons. For the related tris(4-methylphenyl)phosphine sulfide, the methyl protons appear as a singlet at δ = 2.35 ppm, while the aromatic protons are observed as multiplets between δ = 7.10–7.45 ppm. For the parent tri(o-tolyl)phosphine, the methyl protons resonate at δ = 2.389 ppm, with aromatic protons appearing in the range of δ = 6.723-7.24 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For tri-o-tolylphosphine (B155546) oxide, the aromatic carbons show complex splitting due to phosphorus-carbon coupling. rsc.org Similar patterns are expected for the sulfide derivative, with distinct signals for the methyl carbons and the aromatic carbons.

Table 3: Comparative NMR Data (in ppm)

| Compound | ¹H NMR (methyl) | ¹H NMR (aromatic) | ³¹P NMR |

|---|---|---|---|

| Tris(4-methylphenyl)phosphine sulfide | 2.35 | 7.10 - 7.45 | 45.2 |

| Tri(o-tolyl)phosphine | 2.389 | 6.723 - 7.24 | - |

| Triethylphosphine sulfide | - | - | 54.5 |

| Trimethylphosphine sulfide | - | - | 59.1 |

Data sourced from references youtube.comchemicalbook.com

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule, with the P=S stretching frequency being of particular diagnostic value for phosphine sulfides.

For tris(4-methylphenyl)phosphine sulfide, the characteristic P=S stretching vibration is observed in the IR spectrum at 620 cm⁻¹. Other expected bands include C-H stretching vibrations for the aromatic rings (around 3030–3080 cm⁻¹) and C-H bending vibrations for the methyl groups (in the range of 1380–1460 cm⁻¹). The vibrational spectra of phosphorus sulfides can be complex, but the P=S stretch is a reliable indicator of the presence of this functional group. rsc.org

Table 4: Key Vibrational Frequencies for a Related Phosphine Sulfide

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| P=S stretch | 620 |

| Aromatic C-H stretch | 3030 - 3080 |

| Methyl C-H bend | 1380 - 1460 |

Data for Tris(4-methylphenyl)phosphine sulfide, sourced from reference

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV/Vis spectrum of the parent phosphine, tris(2-methylphenyl)phosphine, shows absorption maxima in the ultraviolet region, which are attributed to π→π* transitions within the aromatic rings. nist.govnist.gov The introduction of the sulfur atom to form the phosphine sulfide is expected to introduce n→σ* transitions associated with the phosphorus-sulfur bond, though these may be weak and overlap with the more intense aromatic absorptions. rsc.org For comparison, the UV-Vis spectrum of tris(p-tolyl)phosphine in dichloromethane (B109758) exhibits absorption bands in the UV region. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Phosphine sulfide, tris(2-methylphenyl)- |

| Tris(o-tolyl)phosphine sulfide |

| Tris(4-methylphenyl)phosphine sulfide |

| Tris(tert-butyl)phosphine sulfide |

| Triphenylphosphine sulfide |

| Tri(o-tolyl)phosphine |

| Tri-o-tolylphosphine oxide |

| Tris(p-tolyl)phosphine |

| Trimethyl phosphine sulfide |

Conformational Analysis in Solution and Solid State

The spatial arrangement of the three 2-methylphenyl (o-tolyl) groups around the central phosphorus-sulfur core is a subject of considerable interest. The conformation is a delicate balance between minimizing steric repulsion and optimizing electronic interactions.

Steric Effects of ortho-Methylphenyl Groups on Conformation

The primary determinant of the conformational preferences in tris(2-methylphenyl)phosphine sulfide is the steric bulk of the ortho-methyl groups. These groups restrict the free rotation of the phenyl rings around the phosphorus-carbon (P-C) bonds, leading to a propeller-like arrangement of the aryl groups.

In a study involving the exchange reactions of phosphine ligands on gold clusters, it was observed that tri(o-tolyl)phosphine, the precursor to the sulfide, did not efficiently exchange with triphenylphosphine ligands due to significant steric hindrance. This highlights the substantial steric profile of the ortho-tolyl groups which effectively shield the phosphorus center.

Theoretical studies, employing semi-empirical methods like PM3, have been conducted to probe the conformational landscape of tri-o-tolylphosphine sulfide. These calculations have identified several possible rotamers based on the orientation of the methyl groups relative to the P=S bond. The most stable conformation is predicted to be one where the methyl groups are arranged to minimize steric clashes, likely in a canted orientation away from each other.

Dynamic Processes and Rotational Barriers

The restricted rotation around the P-C bonds gives rise to dynamic processes that can be studied, often by variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. While specific dynamic NMR data for tris(2-methylphenyl)phosphine sulfide is not extensively reported in the literature, theoretical calculations have provided insights into the energy barriers associated with these rotational processes.

A computational study using the PM3 method investigated the conformational interconversion pathways for tri-o-tolylphosphine sulfide. The study calculated the energy barriers for the interconversion of various conformations. The energy barriers for the interconversion between different rotamers were found to be relatively low, on the order of a few kilojoules per mole. For instance, the calculated energy barriers for the interconversion of various conformations of tri-o-tolylphosphine sulfide were reported to be 10.9, 5.7, and 20.9 kJ mol⁻¹. These low barriers suggest that at room temperature, the molecule is likely undergoing rapid conformational exchange, averaging the signals that would be observed for individual rotamers in NMR spectroscopy.

Coordination Chemistry of Tris 2 Methylphenyl Phosphine Sulfide As a Ligand

Ligand Properties and Donor Characteristics of Tris(2-methylphenyl)phosphine Sulfide (B99878)

Tris(2-methylphenyl)phosphine sulfide, also known as tris(o-tolyl)phosphine sulfide [P(o-tol)₃S], is a derivative of the well-known tris(o-tolyl)phosphine ligand. The introduction of a sulfur atom fundamentally changes its donor characteristics, shifting the coordination from the soft phosphorus atom to the harder sulfur atom.

Electronic Properties and Basicity Considerations

The conversion of a tertiary phosphine (B1218219) to its corresponding phosphine sulfide alters its electronic profile. Phosphines are classic soft, L-type ligands that act as σ-donors and variable π-acceptors. wikipedia.org Upon sulfurization, the resulting phosphine sulfide becomes a harder donor, with the coordination occurring through the sulfur atom's lone pairs. The electronic nature of the substituents on the phosphorus atom directly influences the Lewis basicity of the sulfur atom.

In tris(2-methylphenyl)phosphine sulfide, the three o-tolyl groups play a key role. The methyl groups are electron-donating, which increases the electron density on the phosphorus atom and, by extension, on the sulfur atom. This enhanced electron density makes the sulfur atom in P(o-tol)₃S a stronger Lewis base compared to that in the unsubstituted triphenylphosphine (B44618) sulfide (PPh₃S). This increased basicity generally leads to stronger M-S bonds in metal complexes. The stability of related triphenylphosphine chalcogenide complexes with diiodine has been shown to follow the order Se > S > O, indicating the relative donor strength of the chalcogen atom.

Steric Parameters (e.g., Cone Angle, Buried Volume)

The most defining characteristic of the tris(2-methylphenyl)phosphine framework is its immense steric bulk. The parent phosphine, tris(o-tolyl)phosphine, has a large Tolman cone angle (θ) of 194°. wikipedia.org This value is significantly greater than that of triphenylphosphine (145°) and places it among the bulkier phosphine ligands used in coordination chemistry. libretexts.org

While the precise cone angle for the sulfide derivative, P(o-tol)₃S, is not widely reported, it is expected to be even larger than that of the parent phosphine due to the addition of the sulfur atom. The steric hindrance is further amplified by the ortho-methyl groups, which restrict rotation around the P-C bonds and create a well-defined, sterically demanding pocket around the donor atom. Studies on gold clusters have shown that the steric interactions of the o-tolyl groups are so significant that they can prevent ligand exchange with other bulky phosphines like triphenylphosphine. rsc.org This substantial steric demand is a critical factor in its coordination chemistry, influencing the coordination number and geometry of its metal complexes.

| Ligand | Tolman Cone Angle (θ) |

| Triphenylphosphine (PPh₃) | 145° |

| Tris(o-tolyl)phosphine (P(o-tol)₃) | 194° wikipedia.org |

| Tris(m-tolyl)phosphine | 165° |

| Tris(p-tolyl)phosphine | 145° |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182° |

| Tricyclohexylphosphine (PCy₃) | 170° |

Complexation with Transition Metals

Phosphine sulfides are known to form stable complexes with a variety of transition metals, particularly late and coinage metals that have a high affinity for sulfur donors. Although specific complexes of tris(2-methylphenyl)phosphine sulfide are not extensively documented, its expected reactivity can be reliably inferred from studies of analogous ligands like triphenylphosphine sulfide and tribenzylphosphine (B1585120) sulfide.

Synthesis and Characterization of Metal Complexes (e.g., Au(I), Pd(II), Pt(II), Rh, Ru, Ir, Cu(I), Ag(I), Zn(II), Hg(II), Zr)

The synthesis of metal complexes with phosphine sulfides typically involves the direct reaction of a metal salt with the ligand in a suitable solvent.

Au(I) and Au(III): Gold(I) complexes are readily formed with phosphine and thiol-based ligands. nih.gov While most gold(I) phosphine complexes are linear and two-coordinate, phosphine sulfides can also participate in forming various structures. nih.gov Notably, triphenylphosphine sulfide has been used to synthesize cycloaurated gold(III) complexes, demonstrating that the ligand can engage in more complex reactivity beyond simple S-coordination. rsc.org

Pd(II) and Pt(II): Palladium(II) and platinum(II) readily form square planar complexes with phosphine ligands. The parent phosphine, P(o-tol)₃, forms stable complexes such as trans-[PtI₂(P(o-tol)₃)₂]. rsc.org Given the high steric bulk, the sulfide derivative would be expected to form similar complexes of the type [MCl₂(P(o-tol)₃S)₂], where the geometry would be dictated by the sterically demanding nature of the ligands.

Ru(II) and Rh(I): Ruthenium(II) and Rhodium(I) complexes are central to catalysis. While complexes with P(o-tol)₃S are not specifically detailed, Ru(II) is known to form stable half-sandwich complexes and octahedral complexes with various phosphines and sulfur-donor ligands. nih.govcapes.gov.br

Cu(I) and Ag(I): Copper(I) and silver(I) have a strong affinity for sulfur donors. Studies with tribenzylphosphine sulfide (SPBn₃) show the formation of three-coordinate [Cu(CH₃CN)(SPBn₃)₂]⁺ and dinuclear [Ag₂(SPBn₃)₃]²⁺ complexes. researchgate.net The high steric bulk of P(o-tol)₃S would likely favor complexes with low coordination numbers for these metals.

Diverse Coordination Modes and Geometries

The primary coordination mode for triarylphosphine sulfides is as a monodentate ligand, bonding to the metal center through the sulfur atom (η¹-S). This is the expected mode for P(o-tol)₃S. The geometry of the resulting complexes is heavily influenced by the ligand's steric profile. The large cone angle of the tris(o-tolyl) framework would favor complexes with low coordination numbers, such as two- or three-coordinate geometries for metals like Cu(I), Ag(I), and Au(I), and four-coordinate square planar or tetrahedral geometries for Pd(II), Pt(II), and Zn(II).

In some cases, phosphine sulfides can also act as bridging ligands, linking two metal centers (μ₂-S). This behavior has been observed in dinuclear silver(I) complexes with other phosphine sulfide ligands. researchgate.net However, the extreme steric hindrance from the three o-tolyl groups in P(o-tol)₃S may disfavor the formation of such bridging structures, making monodentate coordination the overwhelmingly preferred mode.

Metal-Ligand Bonding Analysis in Complexes

The bond between a metal and a phosphine sulfide ligand is primarily a σ-dative interaction, where a lone pair of electrons from the sulfur atom is donated to a vacant orbital on the metal center. The properties of this M-S bond can be investigated using several spectroscopic and analytical techniques.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for studying the M-S bond. The free P=S ligand exhibits a characteristic stretching frequency (ν(P=S)). Upon coordination to a metal, electron density is drawn away from the P=S bond, weakening it. This results in a decrease in the ν(P=S) frequency, and the magnitude of this shift can provide insight into the strength of the M-S interaction.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure of these complexes. Key parameters include the M-S bond length, the P=S bond length, and the angles around the metal center. Upon coordination, the P=S bond is expected to lengthen compared to the free ligand, consistent with the weakening observed in vibrational spectroscopy. For example, in the charge-transfer complex of triphenylphosphine sulfide with diiodine (Ph₃PS·I₂), the P=S bond is elongated, and a clear S–I bond is formed.

NMR Spectroscopy: ³¹P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus nucleus. Coordination of the sulfur atom to a metal center alters the electronic environment around the phosphorus atom, causing a shift in its ³¹P NMR resonance compared to the free ligand.

Collectively, these analytical methods allow for a thorough characterization of the metal-ligand bonding, confirming the S-coordination mode and providing a measure of the bond's strength and electronic nature.

Influence of Ligand Design on Complex Stability and Reactivity

The introduction of a methyl group at the ortho position of the phenyl rings in tris(2-methylphenyl)phosphine sulfide, also known as tris(o-tolyl)phosphine sulfide, imparts significant steric bulk. This steric hindrance is a defining characteristic that profoundly influences its coordination chemistry. The non-sulfurized parent compound, tris(o-tolyl)phosphine, possesses a wide cone angle of 194°, which is a quantitative measure of its steric footprint. wikipedia.org This substantial bulk is carried over to the phosphine sulfide derivative, playing a crucial role in determining the geometry, stability, and reactivity of its metal complexes.

The steric crowding caused by the three ortho-methyl groups can lead to the formation of coordinatively unsaturated metal centers. For instance, with nickel(0), the analogous phosphite (B83602) ligand, tris(tri-o-tolyl phosphite), forms a trigonal-planar complex, a geometry enforced by the steric congestion of the ligands. This preference for lower coordination numbers can, in turn, enhance the reactivity of the complex by providing open sites for substrate binding.

Furthermore, the steric strain in complexes of tris(o-tolyl)phosphine can be observed through spectroscopic methods. Variable-temperature NMR analysis of palladium complexes with tris(o-tolyl)phosphine has revealed hindered rotation about the P-C and Pd-P bonds. acs.org This restricted movement is a direct consequence of the steric impediment imposed by the ortho-methyl groups, which influences the conformational dynamics of the complex in solution. This inherent steric pressure is a key factor in the stability and reactivity of complexes formed with the corresponding phosphine sulfide.

The reactivity of the resulting metal complexes is also heavily influenced by the ligand's design. The steric bulk of the tris(o-tolyl)phosphine ligand is known to promote cyclometalation reactions when treated with metal halides and acetates. wikipedia.org This process, where the ligand undergoes an intramolecular reaction to form a cyclic structure with the metal center, is a direct consequence of the spatial arrangement of the ortho-methyl groups. While specific studies on the cyclometalation of tris(2-methylphenyl)phosphine sulfide complexes are not detailed in the provided information, the inherent steric properties suggest a similar propensity, which would have a significant impact on the reactivity and catalytic applications of its complexes.

Detailed Research Findings

The following table summarizes the key characteristics of tris(o-tolyl)phosphine that are relevant to understanding the behavior of its sulfide derivative in coordination chemistry.

| Property | Value/Observation | Implication for Complex Stability and Reactivity |

| Cone Angle | 194° wikipedia.org | High steric bulk favors lower coordination numbers and can influence reaction pathways. |

| NMR Spectroscopy | Hindered rotation about P-C and Pd-P bonds in palladium complexes. acs.org | Indicates significant steric strain within the complex, affecting its dynamic behavior in solution. |

| Reactivity | Tendency to undergo cyclometalation with metal halides and acetates. wikipedia.org | Provides a pathway for the formation of highly stable cyclometalated complexes with distinct reactivity. |

Catalytic Applications of Tris 2 Methylphenyl Phosphine Sulfide and Its Metal Complexes

Role in Homogeneous Catalysis

Tris(2-methylphenyl)phosphine, often referred to as tri(o-tolyl)phosphine or P(o-tol)₃, is a crystalline, air-stable solid that serves as a versatile ligand in homogeneous catalysis. Its large cone angle of 194° signifies substantial steric bulk, which plays a pivotal role in promoting challenging catalytic cycles. wikipedia.orgnih.gov The phosphine (B1218219) sulfide (B99878) can act as a stable precursor, which may be reduced in situ to the active phosphine ligand, or it can coordinate directly with metal centers. Metal complexes involving this ligand are notable catalysts, particularly in palladium-catalyzed reactions where it has a propensity for cyclometalation to form highly active palladacycles. wikipedia.orgnih.gov

Complexes of tris(2-methylphenyl)phosphine are renowned for their efficacy in palladium-catalyzed cross-coupling reactions. One of the most prominent examples is the Herrmann's catalyst, a palladacycle derived from tris(2-methylphenyl)phosphine. This catalyst and related systems are highly efficient for the Heck vinylation of aryl halides. wikipedia.org

The palladium complexes are broadly applicable across a range of cross-coupling reactions. Bis[tris(2-methylphenyl)phosphine]palladium(0) is a commercially available catalyst precursor suitable for numerous transformations, including the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organohalides. nih.gov The steric bulk of the tris(2-methylphenyl)phosphine ligand is critical in these reactions, facilitating the reductive elimination step and stabilizing the low-coordinate palladium species that are key to the catalytic cycle. Research has shown that even higher-order palladium clusters ligated by cyclometalated tris(2-methylphenyl)phosphine are catalytically competent species in cross-coupling reactions. nih.gov

While phosphine ligands are a cornerstone of catalysts for hydrogenation and hydroformylation, specific and widespread applications of tris(2-methylphenyl)phosphine or its sulfide in these particular transformations are not extensively documented in prominent literature. Hydroformylation, the conversion of alkenes to aldehydes, frequently employs rhodium catalysts modified with various phosphine ligands to control regioselectivity and activity. illinois.edu Similarly, palladium-catalyzed asymmetric hydrogenation often relies on specifically designed chiral phosphine ligands to achieve high enantioselectivity. rsc.org Although the fundamental principles suggest its potential utility, the application of tris(2-methylphenyl)phosphine-based catalysts appears to be less common in these areas compared to its extensive use in cross-coupling chemistry.

The utility of tris(2-methylphenyl)phosphine ligands extends beyond Suzuki and Heck reactions to a wide array of other carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming transformations. Palladium complexes bearing this ligand are effective catalysts for:

Buchwald-Hartwig Amination: The formation of C-N bonds between aryl halides and amines.

Stille Coupling: The reaction of organostannanes with organohalides.

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.

Negishi Coupling: The reaction between an organozinc compound and an organohalide.

Hiyama Coupling: The coupling of organosilanes with organohalides.

In these reactions, the bulky phosphine ligand stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Selected Cross-Coupling Reactions Catalyzed by Tris(2-methylphenyl)phosphine Palladium Complexes

| Reaction Name | Catalyst System | Bond Formed | Typical Substrates |

|---|---|---|---|

| Heck Reaction | Herrmann's Catalyst (Palladacycle) | C-C | Aryl Halides, Alkenes |

| Suzuki-Miyaura Coupling | Pd[P(o-tol)₃]₂ / Palladacycles | C-C | Aryl Halides, Boronic Acids |

| Buchwald-Hartwig Amination | Pd[P(o-tol)₃]₂ | C-N | Aryl Halides, Amines |

| Stille Coupling | Pd[P(o-tol)₃]₂ | C-C | Aryl Halides, Organostannanes |

| Sonogashira Coupling | Pd[P(o-tol)₃]₂ | C-C | Aryl Halides, Terminal Alkynes |

Enantioselective Catalysis with Chiral Phosphine Sulfide Ligands

Tris(2-methylphenyl)phosphine sulfide itself is an achiral molecule and therefore not suitable for direct use in enantioselective catalysis. However, the broader class of phosphine sulfides includes P-chirogenic ligands that are highly effective in asymmetric synthesis. nih.gov These chiral ligands, which possess a stereogenic phosphorus center, can be synthesized and used to induce high levels of enantioselectivity in metal-catalyzed reactions. nih.gov

For instance, modular P-chirogenic phosphine-sulfide ligands have been developed and successfully applied in palladium-catalyzed asymmetric allylic alkylations, achieving high enantiomeric excesses (ee). nih.gov In these systems, the sulfur atom acts as a chelating arm, and the stereochemistry at the phosphorus center is the primary driver of enantioselectivity. The design of such catalysts allows for the creation of chiral compounds with high optical purity, a critical need in pharmaceutical and fine chemical synthesis. While the subject compound is not chiral, its chemistry is part of the larger family of phosphine sulfides, which have made significant contributions to asymmetric catalysis.

Catalyst Design and Performance Optimization

The performance of a metal catalyst is intrinsically linked to the properties of its supporting ligands. Phosphine ligands like tris(2-methylphenyl)phosphine are highly tunable, allowing chemists to rationally design catalysts for specific applications by modifying their steric and electronic characteristics. rsc.org

The catalytic activity of complexes containing phosphine ligands is profoundly influenced by the ligand's steric and electronic properties.

Steric Tuning: The steric bulk of a phosphine ligand is often quantified by its cone angle. Tris(2-methylphenyl)phosphine has a very large cone angle of 194°, which is a direct result of the methyl groups in the ortho position of the phenyl rings. wikipedia.orgnih.gov This significant steric hindrance is a key design element that can:

Promote the formation of coordinatively unsaturated, highly reactive metal centers.

Stabilize monomeric catalyst species.

Influence the regioselectivity and stereoselectivity of a reaction.

Accelerate the rate-limiting reductive elimination step in many cross-coupling reactions.

Table 2: Comparison of Steric and Electronic Properties of Selected Phosphine Ligands

| Ligand | Common Abbreviation | Cone Angle (°) | Electronic Parameter (ν-CO, cm⁻¹) |

|---|---|---|---|

| Triphenylphosphine (B44618) | PPh₃ | 145 | 2068.9 |

| Tris(2-methylphenyl)phosphine | P(o-tol)₃ | 194 | 2066.7 |

| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |

| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | 184 | 2090.9 |

Note: The electronic parameter is the A₁ carbonyl stretching frequency of the Ni(CO)₃L complex, a common measure of phosphine donor strength. A lower frequency indicates a more electron-donating ligand.

Mechanistic Insights into Catalytic Cycles

The catalytic efficacy of metal complexes is fundamentally dictated by the mechanistic pathways they follow. For complexes involving phosphine sulfide ligands, such as tris(2-methylphenyl)phosphine sulfide, the catalytic cycle is a subject of intricate study. While detailed mechanistic data specifically for tris(2-methylphenyl)phosphine sulfide are not extensively documented in publicly available research, insights can be drawn from related phosphine and phosphine sulfide systems, particularly in the context of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions typically involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

In some palladium-catalyzed reactions, such as Ullmann-type C-N and C-O coupling, phosphine sulfides have been used to generate air-stable palladium(0) catalysts. researchgate.net A proposed general mechanism for palladium-catalyzed amination of aryl halides, which can serve as a model, is depicted below. This cycle involves the standard steps of oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. researchgate.net The exact nature and role of the phosphine sulfide ligand in each of these steps, particularly whether the P=S bond remains intact, is a key question for detailed mechanistic investigation.

The steric and electronic properties of the tris(2-methylphenyl)phosphine sulfide ligand are expected to play a significant role in the catalytic cycle. The tris(2-methylphenyl) group, also known as the tri(o-tolyl) group, is known to be sterically bulky. liverpool.ac.uk In related phosphine ligands, bulky substituents are known to facilitate the reductive elimination step, which is often the product-forming step in the catalytic cycle. fishersci.ca

Key Steps in a Generic Catalytic Cycle:

Oxidative Addition: The cycle typically initiates with the oxidative addition of a substrate (e.g., an aryl halide) to the low-valent metal center (e.g., Pd(0)). This step involves the cleavage of the carbon-halogen bond and the formation of a new metal-carbon and metal-halogen bond, with the metal center being oxidized (e.g., to Pd(II)). The rate and mechanism of this step can be influenced by the nature of the phosphine ligand. nih.govlibretexts.org For bulky phosphine ligands, the active catalytic species is often a monoligated Pd(0) complex. nih.gov

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura coupling, the next step is transmetalation, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the palladium center.

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. The groups to be eliminated must typically be in a cis orientation to each other on the metal center. ilpi.comwikipedia.org The steric bulk of ligands like tris(2-methylphenyl)phosphine sulfide can promote this step. fishersci.ca

Influence of the Phosphine Sulfide Ligand:

The precise influence of the sulfur atom in the phosphine sulfide ligand on the catalytic cycle is a complex issue. It could potentially remain coordinated to the metal through the phosphorus atom, with the sulfur atom influencing the electronic properties of the ligand. Alternatively, the P=S bond could interact with the metal center or other species in the reaction mixture.

Detailed mechanistic studies, including kinetic analysis and the isolation and characterization of catalytic intermediates, are necessary to fully elucidate the catalytic cycle for complexes of tris(2-methylphenyl)phosphine sulfide. Computational methods, such as Density Functional Theory (DFT), have also proven to be powerful tools for investigating the energetics and structures of intermediates and transition states in catalytic cycles involving phosphine ligands. mdpi.comacs.orgscilit.comrsc.orgresearchgate.net Such studies for tris(2-methylphenyl)phosphine sulfide would provide valuable insights into its specific catalytic behavior.

While a definitive catalytic cycle for tris(2-methylphenyl)phosphine sulfide is not available, the table below outlines the key proposed steps and the potential role of the ligand based on general knowledge of related catalytic systems.

| Catalytic Step | Description | Potential Influence of Tris(2-methylphenyl)phosphine Sulfide |

| Catalyst Activation | Generation of the active low-valent metal species (e.g., Pd(0)) from a precatalyst. | The phosphine sulfide complex may act as an air-stable precatalyst. The P=S bond might remain intact or be reduced to a phosphine during this stage. |

| Oxidative Addition | Addition of the substrate (e.g., Ar-X) to the metal center, increasing its oxidation state. | The steric bulk of the tris(2-methylphenyl) groups could favor the formation of a monoligated, highly reactive metal species. |

| Transmetalation | Transfer of an organic group from a second reagent (e.g., an organoboron compound) to the metal center. | The electronic properties of the phosphine sulfide ligand can influence the rate of this step. |

| Reductive Elimination | Coupling of the two organic ligands on the metal center to form the product and regenerate the catalyst. | The significant steric hindrance from the ligand is expected to accelerate this step, leading to efficient catalyst turnover. fishersci.ca |

Further research, including detailed kinetic studies and computational modeling, is required to provide a conclusive understanding of the mechanistic intricacies of catalytic cycles involving tris(2-methylphenyl)phosphine sulfide and its metal complexes.

Reactivity and Transformation Pathways

Reduction of the Thiophosphoryl Group to Phosphine (B1218219)

The reduction of the thiophosphoryl group in tris(2-methylphenyl)phosphine sulfide (B99878) is a key transformation that yields the corresponding tertiary phosphine, tris(2-methylphenyl)phosphine. This conversion is significant as tertiary phosphines are widely used as ligands in catalysis and as reagents in organic synthesis. sigmaaldrich.comsigmaaldrich.com

Several reducing agents can accomplish this transformation. A notable high-yield method involves the use of elemental sodium in toluene (B28343). In a specific example, the reaction of 0.5 mmol of tris(2-methylphenyl)phosphine sulfide with 1.0 mmol of sodium metal in toluene at 110°C under a nitrogen atmosphere for 3 hours resulted in a 98% yield of tris(2-methylphenyl)phosphine after purification. chemicalbook.com

Other common reducing agents for phosphine sulfides include silanes and Raney Nickel. While specific conditions for tris(2-methylphenyl)phosphine sulfide are not extensively detailed in the provided literature, these reagents are generally effective for the reduction of various phosphine sulfides. The choice of reducing agent can be critical, especially when stereochemistry at the phosphorus center needs to be controlled.

Table 1: Reduction of Tris(2-methylphenyl)phosphine Sulfide

| Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium (Na) | Toluene | 110°C, 3 h, N₂ atmosphere | Tris(2-methylphenyl)phosphine | 98% | chemicalbook.com |

Oxidation Reactions and Formation of Related Compounds

Tris(2-methylphenyl)phosphine sulfide can undergo oxidation to form other pentavalent phosphorus compounds. The most common oxidation product is the corresponding phosphine oxide, tris(2-methylphenyl)phosphine oxide. This transformation typically requires harsher conditions compared to the oxidation of the parent phosphine due to the stability of the P=S bond. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are known to convert phosphine sulfides to phosphine oxides.

Furthermore, the related tris(o-tolyl)phosphine readily reacts with elemental selenium to form tris(o-tolyl)phosphine selenide (B1212193), indicating that the phosphorus center is susceptible to chalcogen exchange or addition reactions. cymitquimica.comchemicalbook.com While direct conversion of the sulfide to the selenide is not explicitly documented, such transformations are known in organophosphorus chemistry. The steric hindrance provided by the o-tolyl groups can influence the reactivity of the phosphorus center in these oxidation reactions. nih.gov

Table 2: Related Oxidation and Chalcogen Exchange Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Tris(o-tolyl)phosphine | O₂ (in solution) | Tris(o-tolyl)phosphine oxide | wikipedia.org |

| Tris(o-tolyl)phosphine | Selenium (Se) | Tris(o-tolyl)phosphine selenide | cymitquimica.comchemicalbook.com |

| Generic Phosphine Sulfide | H₂O₂ or m-CPBA | Generic Phosphine Oxide |

Desulfurization Reactions

Desulfurization of tris(2-methylphenyl)phosphine sulfide is synonymous with the reduction of the thiophosphoryl group to the corresponding phosphine, as discussed in section 6.1. This process removes the sulfur atom, converting the P=S double bond to a lone pair of electrons on the phosphorus atom.

A common and effective method for the desulfurization of phosphine sulfides is the use of Raney Nickel. This reagent is particularly useful for its high efficiency and mild reaction conditions. Desulfurization with Raney Nickel often proceeds with retention of configuration at the phosphorus center, which is a crucial aspect in stereoselective synthesis. Another method for desulfurization involves treatment with hexamethyltriamidophosphite. rsc.org

Stereospecific Transformations at the Phosphorus Center

While tris(2-methylphenyl)phosphine sulfide itself is achiral, the principles of stereospecific reactions at the phosphorus center are well-established for related P-chiral compounds. The synthesis of P-chiral phosphines often involves the use of phosphine-boranes as intermediates, which can be manipulated stereospecifically. nih.gov

For instance, the reduction of P-stereogenic phosphine oxides or sulfides can proceed with either retention or inversion of configuration, depending on the reducing agent and reaction conditions. Desulfurization of P-chiral phosphine sulfides with Raney Nickel is known to proceed with retention of configuration.

In a related context, stereospecific transformations of (S)-(2-Methylphenyl)phenylphosphine oxide have been demonstrated, highlighting the potential for stereocontrol in reactions involving a phosphorus atom connected to a 2-methylphenyl group. nih.gov These transformations include Michaelis-Becker, Hirao, and Pudovik reactions. Although tris(2-methylphenyl)phosphine sulfide is not P-chiral, the presence of the bulky o-tolyl groups can influence the stereochemical outcome of reactions at the phosphorus center.

Reactions with Electrophiles and Nucleophiles

The reactivity of tris(2-methylphenyl)phosphine sulfide with electrophiles and nucleophiles is influenced by the electron-withdrawing nature of the sulfur atom, which reduces the nucleophilicity of the phosphorus lone pair compared to the parent phosphine.

Reactions with Electrophiles: Tertiary phosphines are known to be good nucleophiles that readily react with electrophiles such as alkyl halides to form phosphonium (B103445) salts. walisongo.ac.id For example, the parent tris(o-tolyl)phosphine is used as a ligand in various palladium-catalyzed cross-coupling reactions, which involves its nucleophilic coordination to the metal center. sigmaaldrich.comorgsyn.org While the sulfide is less nucleophilic, reaction at the sulfur atom with strong electrophiles can occur.

Reactions with Nucleophiles: The phosphorus atom in tris(2-methylphenyl)phosphine sulfide is electrophilic and can be subject to nucleophilic attack, potentially leading to cleavage of a phosphorus-carbon bond, although this is generally difficult. More commonly, nucleophilic attack might be directed at the sulfur atom, especially with soft nucleophiles. In the case of the highly fluorinated analogue, tris(pentafluorophenyl)phosphine, nucleophilic attack leads to C-P bond cleavage. brocku.ca The steric bulk of the three o-tolyl groups in tris(2-methylphenyl)phosphine sulfide significantly hinders the approach of nucleophiles to the phosphorus center. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical examination of organophosphorus compounds, offering a balance between computational cost and accuracy. For Phosphine (B1218219) sulfide (B99878), tris(2-methylphenyl)-, DFT calculations have been instrumental in understanding its fundamental properties.

The crystal structure of tris(2-methylphenyl)phosphine and its chalcogenides, including the sulfide, have been experimentally determined, providing a solid foundation for computational modeling. researchgate.net Theoretical geometry optimizations are typically initiated from these experimental coordinates to find the lowest energy conformation in the gaseous phase or in solution.

DFT calculations, often employing functionals like B3LYP or PBE0 in conjunction with basis sets such as 6-31G* or larger, are used to predict key geometrical parameters. nih.govrsc.org For analogous triarylphosphine sulfides, these calculations accurately reproduce the tetrahedral geometry around the phosphorus atom and the P=S bond length. The steric hindrance imposed by the three 2-methylphenyl groups leads to a significant propeller-like twist of the aryl rings relative to the P-C bonds. This conformation minimizes steric clashes between the ortho-methyl groups.

The electronic structure analysis reveals the nature of the P=S bond, which is best described as a combination of a σ-bond and π-backbonding from the sulfur lone pairs to the σ* orbitals of the P-C bonds. The calculated natural bond orbital (NBO) charges typically show a partial positive charge on the phosphorus atom and a partial negative charge on the sulfur atom, consistent with the polar nature of the P=S bond.

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ³¹P NMR chemical shifts is a key application of DFT in organophosphorus chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. uni-muenchen.debeilstein-journals.orgnih.gov Calculations for related phosphine sulfides have shown that the choice of functional and basis set, as well as the inclusion of solvent effects (e.g., using the Polarizable Continuum Model - PCM), are crucial for obtaining results that correlate well with experimental values. uni-muenchen.de For Phosphine sulfide, tris(2-methylphenyl)-, the bulky and electron-donating tolyl groups are expected to influence the electronic environment of the phosphorus nucleus, and DFT calculations can quantify this effect on the chemical shift.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of Phosphine sulfide, tris(2-methylphenyl)- can be simulated through frequency calculations at the DFT level. mdpi.com These calculations help in the assignment of experimental vibrational bands. A characteristic and strong absorption band corresponding to the P=S stretching vibration is a key feature. For related triarylphosphine sulfides, this vibration is typically observed in the range of 600-700 cm⁻¹. Computational analysis can predict the frequency of this mode and its coupling with other vibrational modes within the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions involving Phosphine sulfide, tris(2-methylphenyl)- can be scrutinized at a molecular level.

The formation of Phosphine sulfide, tris(2-methylphenyl)- from the corresponding phosphine and a sulfur source is a common reaction. DFT calculations can be used to map the potential energy surface of this reaction, identifying key intermediates and transition states. For the reaction of triarylphosphines with elemental sulfur (S₈), computational studies have explored the initial nucleophilic attack of the phosphine on the S₈ ring, leading to a zwitterionic intermediate. mdpi.com Subsequent intramolecular or intermolecular steps lead to the final phosphine sulfide product. Transition state analysis allows for the determination of activation energies, providing insights into the reaction kinetics.

For reactions where stereogenic centers are formed, computational methods can be invaluable for predicting and understanding stereoselectivity. In the context of P-stereogenic phosphine sulfides, DFT calculations have been successfully used to predict the outcome of asymmetric deprotonation reactions. nih.gov By modeling the transition states of competing reaction pathways, the origins of stereoselectivity can be rationalized based on steric and electronic factors. For instance, in reactions involving chiral auxiliaries, computational modeling can elucidate the preferred diastereomeric transition state, which dictates the configuration of the final product. nih.gov While specific studies on the stereoselective reactions of Phosphine sulfide, tris(2-methylphenyl)- are not abundant, the methodologies developed for other phosphine sulfides are directly applicable.

Intermolecular Interactions and Supramolecular Assembly Studies

The bulky 2-methylphenyl groups in Phosphine sulfide, tris(2-methylphenyl)- play a significant role in its solid-state packing and intermolecular interactions. Computational studies can explore these non-covalent interactions, which govern the formation of supramolecular assemblies. nih.govresearchgate.net

Hirshfeld surface analysis, derived from crystallographic data, can be computationally generated to visualize and quantify intermolecular contacts. researchgate.net For bulky phosphine chalcogenides, van der Waals forces and C-H···π interactions are expected to be significant contributors to the crystal packing. The steric hindrance of the ortho-methyl groups may prevent the close packing observed in less substituted triarylphosphine sulfides, potentially leading to the formation of inclusion complexes or specific polymorphic forms. Computational modeling can be used to explore the energetic landscape of different packing arrangements and predict the most stable crystal structure. nih.gov

Natural Bond Orbital (NBO) Analysis for Bonding Insights

The NBO method partitions the total electron density into contributions from core orbitals, lone pair orbitals, and bond orbitals. uni-muenchen.de This allows for the examination of donor-acceptor interactions, which are key to understanding the stability and reactivity of the molecule. scirp.org These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu

In the context of tris(2-methylphenyl)phosphine sulfide, NBO analysis reveals the nature of the P=S double bond. This bond is typically described as a combination of a σ-bond and a π-bond. However, the degree of π-character and the contributions from d-orbitals on phosphorus have been a subject of discussion. NBO analysis helps to clarify this by quantifying the hybridization of the atomic orbitals involved in the P=S bond and the occupancies of the corresponding bonding and antibonding orbitals.

Furthermore, the analysis provides insights into the electronic effects of the three 2-methylphenyl (o-tolyl) groups attached to the phosphorus atom. The steric bulk of these groups influences the geometry around the phosphorus center, which in turn affects the electronic interactions. NBO analysis can quantify the delocalization of electron density from the phenyl rings into the phosphorus-centered orbitals and vice-versa.

Table 1: Representative NBO Analysis Data for the P=S Bond in a Triarylphosphine Sulfide

| NBO Type | Occupancy (e) | Donor Atom (Hybridization) | Acceptor Atom (Hybridization) |

| σ(P-S) | 1.98 | P (spx) | S (spy) |

| π(P-S) | 1.95 | P (pdz) | S (p) |

| σ(P-S) | 0.08 | P (spx) | S (spy) |

| π(P-S) | 0.15 | P (pdz) | S (p) |

This interactive table provides a simplified representation of NBO data for a typical P=S bond in a triarylphosphine sulfide. The hybridization indices (x, y, z) vary depending on the specific molecule and computational level.

Table 2: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(S) | σ(P-Caryl) | 3-5 |

| π(Caryl-Caryl) | σ(P-S) | 1-3 |

| π(Caryl-Caryl) | σ*(P-Caryl) | 2-4 |

This interactive table illustrates typical stabilization energies from donor-acceptor interactions in triarylphosphine sulfides. The values are indicative and can change based on the specific substituents on the aryl rings.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Routes

The conventional synthesis of tris(2-methylphenyl)phosphine sulfide (B99878) involves the direct sulfurization of tris(2-methylphenyl)phosphine. While effective, this route is contingent on the prior synthesis of the air-sensitive phosphine (B1218219). Future research is aimed at developing more efficient, sustainable, and direct synthetic pathways.

Current research in organophosphorus chemistry highlights a move away from harsh reagents and multi-step procedures toward more elegant and atom-economical methods. One prospective area is the development of catalytic P-S bond formation, avoiding the stoichiometric use of elemental sulfur. Furthermore, creating pathways from more fundamental phosphorus sources could bypass the need for the pre-formed triarylphosphine altogether. A significant future goal is the development of metal-free reduction techniques to regenerate the valuable phosphine from its sulfide, closing the loop on the phosphorus lifecycle. Recent advancements in the chemoselective reduction of phosphine oxides using inexpensive silanes and organocatalysts point toward a promising future for similar transformations involving phosphine sulfides. thieme-connect.comorganic-chemistry.org Such methods would offer milder conditions and higher functional group tolerance compared to traditional reductants like sodium metal. chemicalbook.com

Table 1: Comparison of Synthetic Methodologies

| Feature | Conventional Method | Future Perspective |

| Starting Material | Tris(2-methylphenyl)phosphine | Alternative phosphorus feedstocks, Aryl halides |

| Key Transformation | Stoichiometric sulfurization | Catalytic P-S bond formation |

| Reductant (for recycling) | Alkali metals (e.g., Sodium) chemicalbook.com | Silanes, Biocatalysts thieme-connect.comorganic-chemistry.org |

| Advantages | High yield, simple procedure | Increased atom economy, sustainability, milder conditions |

| Challenges | Relies on air-sensitive phosphine | Catalyst development, optimizing reaction conditions |

Exploration of New Catalytic Applications

The utility of tris(2-methylphenyl)phosphine sulfide in catalysis is intrinsically linked to its parent phosphine, tris(o-tolyl)phosphine (P(o-tol)₃). P(o-tol)₃ is a ligand of immense importance in palladium-catalyzed cross-coupling reactions due to its large steric bulk (cone angle of 194°), which promotes the formation of highly reactive, low-coordinate palladium(0) species. wikipedia.orgnih.gov The phosphine sulfide serves as a robust and air-stable precatalyst, which can be reduced in situ to generate the active P(o-tol)₃ ligand when needed.

Future research is focused on leveraging this stability. The use of the phosphine sulfide as a precatalyst is particularly advantageous in complex reaction sequences where the active phosphine might otherwise be degraded by prolonged exposure to harsh conditions. An emerging area of significant interest is the role of P(o-tol)₃ in forming and stabilizing higher-order palladium clusters and nanoparticles, which are now understood to be catalytically competent species. nih.govnih.gov The controlled release of the phosphine from the sulfide precursor could be a key strategy for templating these complex, catalytically active aggregates. nih.gov This moves the role of the phosphine sulfide beyond a simple precursor to an integral component in controlling the nature of the active catalyst throughout a reaction.

Table 2: Catalytic Applications and Future Directions

| Application Area | Current Role of the Phosphine/Sulfide | Emerging Research Focus |

| Cross-Coupling | Precursor to P(o-tol)₃ for Suzuki, Heck, etc. wikipedia.orgrsc.org | Use in multi-step, one-pot syntheses; controlled catalyst activation |

| Catalyst Speciation | Generates simple Pd(0)-phosphine complexes | In situ formation of higher-order palladacycles and clusters nih.gov |

| Ligand Function | Steric bulk promotes reductive elimination | Exploring bifunctional catalysis where the P=S bond participates |

| Reaction Types | C-C and C-N bond formation sigmaaldrich.com | Application in more challenging C-H activation and polymerization reactions |

Design of Advanced Functional Materials

While the application of tris(2-methylphenyl)phosphine sulfide in materials science is not yet established, related organophosphorus compounds are gaining traction in the design of advanced functional materials. Phosphine oxides and sulfides are investigated for their potential in organic electronics, polymer science, and as flame retardants. researchgate.net

The unique structure of tris(2-methylphenyl)phosphine sulfide, with its bulky ortho-tolyl groups, presents an intriguing platform for materials design. The steric hindrance imposed by the methyl groups is expected to disrupt intermolecular packing, a property that can be exploited to create soluble, amorphous thin films for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The polar P=S bond and the aromatic rings provide a combination of electronic features that could be beneficial for charge transport or as a host material for emissive dopants. Another avenue of research is its use as a polymer additive. The bulky nature of the molecule could enhance the thermal stability and glass transition temperature of polymers, while the phosphorus and sulfur content could impart flame-retardant properties.

Table 3: Potential Applications in Functional Materials

| Material Type | Potential Role of Tris(2-methylphenyl)phosphine Sulfide | Desired Property | Rationale |

| Organic Electronics | Host material, charge transport layer | High morphological stability, suitable electronic properties | Steric bulk prevents crystallization; P=S bond introduces polarity. |

| Polymer Additives | Flame retardant, thermal stabilizer | Improved fire safety, higher degradation temperature | Phosphorus-sulfur synergy for flame retardancy; bulky structure hinders polymer chain mobility. researchgate.net |

| Sensors | Active layer in a chemosensor | Selective binding to analytes | The P=S group can act as a binding site for specific metal ions or small molecules. |

Integration with Emerging Technologies (e.g., Flow Chemistry, Biocatalysis)

The translation of organophosphorus chemistry from batch to continuous processing and the integration of biocatalysis represent major frontiers for future research, promising enhanced safety, efficiency, and sustainability.

Flow Chemistry: The synthesis of phosphine sulfides is often exothermic. Continuous flow reactors offer superior heat and mass transfer, allowing for safer and more controlled reactions on a larger scale. The synthesis of tris(2-methylphenyl)phosphine sulfide or its reduction back to the phosphine are prime candidates for adaptation to flow chemistry. This would enable precise control over reaction time, temperature, and stoichiometry, potentially leading to higher purity products and minimizing waste.

Biocatalysis: The development of enzymatic processes for chemical transformations is a cornerstone of green chemistry. While still a nascent field for organophosphorus compounds, the future may hold biocatalytic routes for the reduction of phosphine sulfides. Research into identifying or engineering enzymes, such as reductases, that can perform the P=S to P conversion would provide a highly chemoselective and environmentally benign alternative to conventional chemical reductants. ru.nl This would be particularly valuable for the regeneration of the phosphine from its sulfide, creating a sustainable catalytic cycle.

Table 4: Integration with Emerging Technologies

| Technology | Application to Tris(2-methylphenyl)phosphine Sulfide | Potential Advantages |

| Flow Chemistry | Synthesis and/or reduction of the compound | Enhanced safety, scalability, process control, higher purity |

| Biocatalysis | Enzymatic reduction to tris(2-methylphenyl)phosphine | High chemoselectivity, mild reaction conditions, reduced waste, sustainability ru.nl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.